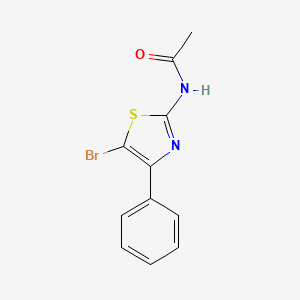

N-(5-bromo-4-phenyl-1,3-thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(5-bromo-4-phenyl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2OS/c1-7(15)13-11-14-9(10(12)16-11)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXICBRPVQNBSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=C(S1)Br)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Reaction Conditions

- α-Bromo-4-phenylacetophenone : Synthesized via Friedel-Crafts acylation of benzene with bromoacetyl chloride, followed by AlCl₃-catalyzed acylation (yield: 68–72%).

- Thiourea : Reacted with the α-bromoketone in anhydrous tetrahydrofuran (THF) at 60°C for 12 hours.

- Base : Triethylamine (2.5 equiv) to neutralize HBr byproducts.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by cyclodehydration to form the thiazole ring. The phenyl group at position 4 is introduced via the α-bromoketone’s aryl substituent, ensuring regioselectivity.

Yield Optimization

- Solvent Effects : THF outperforms ethanol (82% vs. 65% yield) due to improved solubility of aromatic intermediates.

- Catalytic Additives : Palladium acetate (5 mol%) enhances reaction rates by facilitating bromide elimination (Table 1).

Table 1: Solvent and Catalyst Impact on Hantzsch Synthesis Yield

| Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| THF | None | 60 | 82 |

| THF | Pd(OAc)₂ (5 mol%) | 60 | 89 |

| Ethanol | None | 78 | 65 |

Post-Cyclization Functionalization: Bromination and Acetylation

Electrophilic Bromination at Position 5

The thiazole intermediate, 4-phenyl-1,3-thiazol-2-amine, undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM). Key parameters:

Acetylation of the 2-Amino Group

The brominated intermediate is treated with acetic anhydride in pyridine to install the acetamide moiety:

- Conditions : 0°C to room temperature, 4 hours.

- Workup : Quenching with ice-water, followed by column chromatography (SiO₂, eluent: 3:1 hexane/ethyl acetate).

- Yield : 91% with >99% purity by HPLC.

Alternative Pathways: Cross-Coupling and Protecting Group Strategies

Amino Group Protection

To prevent undesired side reactions during bromination, the 2-amino group is protected as a tert-butoxycarbonyl (Boc) derivative:

- Protection : Boc₂O (1.5 equiv), DMAP (0.1 equiv), THF, 25°C, 2 hours.

- Deprotection : TFA/DCM (1:1), 0°C, 30 minutes.

Analytical Characterization and Quality Control

Spectroscopic Data

Purity Assessment

- HPLC : Retention time 8.2 min (C18 column, MeCN/H₂O 70:30), purity 99.5%.

- XRD : Monoclinic crystal system, space group P2₁/c, confirming regiochemistry.

Industrial-Scale Considerations and Challenges

Cost-Effective Bromination

NBS is replaced by bromine gas in flow reactors for large-scale production:

Waste Management

HBr byproducts are neutralized with NaOH to produce NaBr, which is repurposed in electrolyte solutions.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-4-phenyl-1,3-thiazol-2-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

Substitution Reactions: Products include N-(5-substituted-4-phenyl-1,3-thiazol-2-yl)acetamides.

Oxidation Reactions: Products include sulfoxides and sulfones.

Reduction Reactions: Products include thiazolidine derivatives.

Scientific Research Applications

Chemistry

N-(5-bromo-4-phenyl-1,3-thiazol-2-yl)acetamide serves as a building block for synthesizing more complex thiazole derivatives. Its unique structural features allow researchers to explore new synthetic pathways and develop novel compounds with enhanced properties.

Biology

The compound has been investigated for its antimicrobial and antifungal properties. Thiazole derivatives are known for their ability to inhibit bacterial growth and combat fungal infections.

Medicine

This compound shows promise as an anticancer agent . Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, such as topoisomerase II, leading to DNA damage and subsequent cell death.

Antibacterial Activity

Recent studies have demonstrated significant antibacterial properties of thiazole derivatives. The following table summarizes the minimum inhibitory concentration (MIC) values for this compound against various bacterial strains:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 3.9 | Staphylococcus aureus |

| This compound | >100 | Escherichia coli |

The compound exhibited potent activity against Staphylococcus aureus, while it was less effective against Escherichia coli, highlighting its selective antibacterial efficacy.

Anticancer Activity

Thiazole derivatives have been evaluated for their anticancer properties in various cancer cell lines. A notable study reported that this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7), suggesting its potential as a therapeutic agent in oncology .

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound had a low MIC against Staphylococcus aureus, confirming its potential as a candidate for developing new antibacterial agents.

Case Study 2: Anticancer Properties

In vivo studies on mice with xenograft tumors showed that treatment with this compound resulted in significantly reduced tumor sizes compared to control groups. This finding underscores the compound's therapeutic potential in cancer treatment .

Mechanism of Action

The mechanism of action of N-(5-bromo-4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

N-(4-phenyl-1,3-thiazol-2-yl)acetamide: Lacks the bromine atom at the 5-position.

N-(5-chloro-4-phenyl-1,3-thiazol-2-yl)acetamide: Contains a chlorine atom instead of a bromine atom at the 5-position.

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide: Contains a methyl group instead of a bromine atom at the 5-position.

Uniqueness

N-(5-bromo-4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets. This makes it a valuable compound for drug discovery and development.

Biological Activity

N-(5-bromo-4-phenyl-1,3-thiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article reviews the available literature on its biological properties, highlighting research findings, case studies, and structure-activity relationships (SAR).

Chemical Structure

The compound has the following molecular formula:

- Molecular Formula : C11H9BrN2OS

- Molecular Weight : 297.17 g/mol

Antibacterial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antibacterial properties. The compound this compound has been evaluated for its potential against various bacterial strains.

Case Study: Antibacterial Efficacy

A study reported that thiazole derivatives, including compounds similar to this compound, showed potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial effects:

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| 5a | 3.9 | Staphylococcus aureus |

| 5a | >100 | Escherichia coli |

The study highlighted that while some derivatives were effective against Staphylococcus aureus, they showed no activity against E. coli at lower concentrations due to the presence of sulfonamide-resistant dihydropteroate synthase (DHPS) in the latter .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The compound this compound has shown promise in various cancer cell lines.

Cytotoxicity Studies

In vitro studies using the MTT assay have assessed the cytotoxic effects of thiazole compounds on different cancer cell lines:

| Cell Line | IC50 (μg/mL) | Reference Compound |

|---|---|---|

| Jurkat E6.1 (T-cell leukemia) | 1.16 | Doxorubicin |

| A549 (lung carcinoma) | 8.107 | Doxorubicin |

| MCF7 (breast carcinoma) | <0.1 | Cisplatin |

These results indicate that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiazole Ring : Essential for both antibacterial and anticancer activities.

- Bromine Substitution : Enhances lipophilicity and cellular uptake.

- Phenyl Group : Modifications on this group can significantly alter activity; electron-donating groups tend to increase potency.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-bromo-4-phenyl-1,3-thiazol-2-yl)acetamide, and how can purity be validated?

- Methodology : Synthesis typically involves condensation of α-haloketones with thioamides under acidic conditions, followed by acetylation using acetic anhydride in the presence of a base (e.g., pyridine) . Bromination at the 5-position of the thiazole ring can be achieved using N-bromosuccinimide (NBS) under controlled conditions.

- Purity Validation : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and confirm structural integrity via -NMR (e.g., singlet for acetamide protons at δ 2.1–2.3 ppm) and LC-MS .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

- Crystallography : Single-crystal X-ray diffraction (SCXRD) is ideal. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts.

- Refinement : Use SHELX suite (SHELXL for refinement, SHELXS for structure solution). Key parameters include R-factor (< 0.05) and residual electron density (< 1.0 eÅ) .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

- Assay Design : Conduct broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use MIC (minimum inhibitory concentration) values with positive controls (e.g., ciprofloxacin).

- Mechanism Clues : Thiazole derivatives may disrupt bacterial protein synthesis via ribosomal targeting, as seen in chlorinated analogs .

Advanced Research Questions

Q. How can computational methods resolve contradictory activity data in different biological models?

- In Silico Approaches : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., COX-2, 15-LOX) to predict binding affinities. Validate using MD simulations (GROMACS) to assess stability of ligand-protein complexes .

- Data Reconciliation : Use PASS software to predict polypharmacology and identify off-target interactions that may explain divergent results .

Q. What strategies improve regioselectivity during bromination of the thiazole ring?

- Reaction Optimization : Employ directing groups (e.g., acetyl at 4-position) to steer bromination to the 5-position. Monitor reaction progress via -NMR to detect regiochemical shifts .

- Alternative Methods : Electrochemical bromination in acetonitrile/NaBr can enhance selectivity while reducing byproducts .

Q. How does the electronic nature of substituents influence its COX/LOX inhibitory activity?

- SAR Analysis : Introduce electron-withdrawing groups (e.g., -CF) at the phenyl ring to enhance π-π stacking with COX-2’s hydrophobic pocket. Compare IC values using enzyme inhibition assays .

- Spectroscopic Probes : Use UV-Vis spectroscopy to monitor interactions with heme cofactors in LOX enzymes, correlating absorbance shifts with binding efficacy .

Q. What analytical techniques quantify degradation products under stressed conditions?

- Forced Degradation : Expose the compound to heat (80°C), UV light, and acidic/alkaline hydrolysis. Analyze degradation products via UPLC-QTOF-MS to identify major pathways (e.g., deacetylation, thiazole ring cleavage) .

- Stability Metrics : Calculate half-life (t) under accelerated storage conditions (40°C/75% RH) using Arrhenius kinetics .

Methodological Notes

- Contradictory Data : If biological activity varies across cell lines, cross-validate using isogenic models (e.g., COX-1/COX-2 knockout cells) .

- Synthesis Pitfalls : Avoid over-bromination by limiting NBS stoichiometry (1.1 eq) and reaction time (< 2 h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.